molecular formula C10H11NO2 B12898667 5-Methyl-3-(2-pyridyl)dihydro-2(3H)-furanone CAS No. 41874-33-3

5-Methyl-3-(2-pyridyl)dihydro-2(3H)-furanone

Cat. No.: B12898667
CAS No.: 41874-33-3
M. Wt: 177.20 g/mol
InChI Key: SMMBEYMXNYKKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-(2-pyridyl)dihydro-2(3H)-furanone is a synthetic organic compound with the molecular formula C13H15NO2 and a molecular weight of 217.29 g/mol . It belongs to the class of dihydrofuranones, which are lactone structures of significant interest in medicinal and flavor chemistry research . This specific compound features a methyl group and a 2-pyridyl substituent on its lactone ring. Available data indicates this compound has demonstrated biological activity in research settings, with an reported oral LD50 of 650 mg/kg in mice . This product is provided exclusively for research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

41874-33-3

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5-methyl-3-pyridin-2-yloxolan-2-one

InChI

InChI=1S/C10H11NO2/c1-7-6-8(10(12)13-7)9-4-2-3-5-11-9/h2-5,7-8H,6H2,1H3

InChI Key

SMMBEYMXNYKKEY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)O1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Methyl-3-(2-pyridyl)dihydro-2(3H)-furanone typically involves:

  • Construction of the dihydrofuranone (γ-lactone) ring system, often via cyclization of hydroxyketone or hydroxy acid precursors.
  • Introduction of the 2-pyridyl substituent at the C3 position through nucleophilic substitution, condensation, or coupling reactions.
  • Control of stereochemistry and regioselectivity through choice of catalysts, solvents, and reaction conditions.

Specific Synthetic Routes

Cyclization of Hydroxyketone Precursors

One common approach starts from a hydroxyketone such as 4-hydroxy-2-pentanone or related analogs. Under acidic catalysis, intramolecular cyclization occurs to form the γ-lactone ring:

  • Reaction conditions: Acid catalyst (e.g., p-toluenesulfonic acid), moderate temperature (50–100 °C), solvents like toluene or dichloromethane.
  • Outcome: Formation of the dihydrofuranone ring with a methyl substituent at C5.
Introduction of the 2-Pyridyl Group

The 2-pyridyl substituent can be introduced via:

  • Nucleophilic substitution or addition: Using 2-pyridyl nucleophiles or organometallic reagents (e.g., 2-pyridyl lithium or magnesium halides) reacting with electrophilic centers on the lactone or its precursors.
  • Cross-coupling reactions: Palladium-catalyzed coupling (e.g., Suzuki or Stille coupling) between a halogenated lactone intermediate and a 2-pyridyl boronic acid or stannane.
  • Condensation reactions: Morita–Baylis–Hillman type coupling with 2-pyridyl aldehydes to form the substituted lactone.

Advanced Synthetic Approaches

Oxidation and Dehydration Steps
  • Oxidation of methyl-substituted furans (e.g., 2-methylfuran) under Pinnick oxidation conditions (NaClO2, NaH2PO4) can yield hydroxyfuranones.
  • Subsequent dehydration (e.g., with P2O5) furnishes methylene-furanones, which can be further functionalized.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Yield (%) Notes
Hydroxyketone cyclization Acid catalyst (p-TsOH), toluene 50–100 °C 60–80 Control of temperature critical for selectivity
2-Pyridyl group introduction 2-Pyridyl lithium or Pd-catalyzed coupling −78 °C to RT 50–75 Use of inert atmosphere to prevent side reactions
Oxidation of methylfuran NaClO2, NaH2PO4, t-BuOH/H2O 0 °C to RT ~70 Exothermic; slow warming recommended
Dehydration P2O5 RT 70–80 Directly follows oxidation step

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy:

    • ^1H NMR shows characteristic signals for the lactone ring protons and methyl substituent.
    • ^13C NMR carbonyl resonances appear around δ 170–180 ppm.
    • 2D NMR (COSY, HSQC, HMBC) confirms connectivity and substitution pattern.
  • Mass Spectrometry:

    • High-resolution MS confirms molecular ion at m/z 177.08 consistent with C10H11NO2.
  • X-ray Crystallography:

    • Used to confirm absolute stereochemistry and ring conformation when crystalline samples are available.

Summary Table of Preparation Methods

Method Type Key Steps Advantages Limitations
Acid-catalyzed cyclization Cyclization of hydroxyketones Simple, moderate yields Requires careful temperature control
Organometallic addition Nucleophilic attack by 2-pyridyl reagents Direct introduction of pyridyl Sensitive to moisture and air
Pd-catalyzed cross-coupling Coupling of halogenated lactone with pyridyl boronic acid High selectivity, scalable Requires expensive catalysts
Diels–Alder approach Cycloaddition followed by functionalization Stereoselective, versatile Multi-step, complex intermediates

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

Organic Synthesis

Chiral Building Blocks
The compound serves as an efficient chiral building block in organic synthesis. It has been utilized in Diels-Alder reactions, where it acts as a dienophile, facilitating the formation of complex cyclic structures. For instance, studies have shown that derivatives of this compound can yield high enantiomeric excesses when reacted with suitable diene partners .

Synthesis of Bioactive Compounds
5-Methyl-3-(2-pyridyl)dihydro-2(3H)-furanone is also used in the synthesis of bioactive molecules. Its unique structure allows for modifications that lead to compounds with pharmaceutical potential, particularly as anti-cancer agents or in the treatment of neurological disorders .

Food Science

Flavoring Agents
In food science, this compound is recognized for its flavor-enhancing properties. It is involved in the formation of volatile compounds during the roasting of coffee beans, contributing to the aroma profile of brewed coffee. Research indicates that it can be detected among over 300 heterocyclic compounds released during coffee brewing .

Food Preservation
Additionally, 5-Methyl-3-(2-pyridyl)dihydro-2(3H)-furanone has been investigated for its potential role as a natural preservative due to its antimicrobial properties. Studies suggest that it can inhibit the growth of certain pathogens in food products, thus extending shelf life .

Pharmacological Applications

Antimicrobial Activity
The compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects
Research has also pointed towards the neuroprotective effects of 5-Methyl-3-(2-pyridyl)dihydro-2(3H)-furanone. Animal studies have shown that it may help mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Tables

Application AreaSpecific UseFindings/Notes
Organic SynthesisChiral building blockHigh enantiomeric excess in Diels-Alder reactions
Food ScienceFlavoring agentContributes to aroma profile in roasted coffee
Food preservationExhibits antimicrobial properties
PharmacologyAntimicrobial activityEffective against Gram-positive and Gram-negative bacteria
Neuroprotective effectsMitigates oxidative stress in neuronal cells

Case Studies

  • Chiral Synthesis Case Study : A study conducted by researchers at the University of Groningen demonstrated that 5-Methyl-3-(2-pyridyl)dihydro-2(3H)-furanone could be synthesized into various derivatives with high selectivity and yield when used as a dienophile in Diels-Alder reactions .
  • Food Preservation Study : Research published on the volatile compounds released during coffee roasting highlighted the role of this compound in enhancing flavor while also providing antimicrobial benefits, suggesting dual functionality as both a flavoring agent and preservative .
  • Neuroprotective Research : A recent animal study indicated that administration of 5-Methyl-3-(2-pyridyl)dihydro-2(3H)-furanone significantly reduced markers of oxidative stress in brain tissue, showing promise for future applications in neuropharmacology .

Mechanism of Action

The mechanism of action of 5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of dihydro-2(3H)-furanones include substitutions at the 3-, 4-, and 5-positions (Table 1).

Table 1: Substituent Effects on Dihydro-2(3H)-furanone Derivatives

Compound Name Substituents Molecular Formula Key Properties/Applications References
5-Methyl-3-(2-pyridyl)dihydro-2(3H)-furanone 5-CH₃, 3-(2-pyridyl) C₉H₉NO₂* Potential pharmaceutical applications (inferred)
γ-Valerolactone (Dihydro-5-methyl-2(3H)-furanone) 5-CH₃ C₅H₈O₂ Biofuel precursor, solvent
5-Bromo-3-methyl-2(5H)-furanone 3-CH₃, 5-Br C₅H₅BrO₂ Halogenated intermediate in synthesis
5-(Iodomethyl)dihydro-2(3H)-furanone 5-CH₂I C₅H₇IO₂ Synthetic intermediate for alkylation
3-Phenyl-2(5H)-furanone 3-C₆H₅ C₁₀H₈O₂ Model for aromatic substitution effects

*Calculated molecular formula based on structural inference.

Physicochemical Properties

  • Polarity : The 2-pyridyl group in the target compound increases polarity compared to alkyl-substituted analogs (e.g., γ-valerolactone), enhancing water solubility and hydrogen-bonding capacity.
  • Thermal Stability : Methyl and aryl substituents generally improve thermal stability relative to halogenated derivatives (e.g., 5-iodomethyl analog decomposes at lower temperatures due to C-I bond lability) .
  • Spectroscopic Signatures: NMR and IR data for methyl- and aryl-substituted furanones show distinct shifts (e.g., C=O stretch at ~1750 cm⁻¹ in IR; pyridyl protons resonate at δ 7.0–8.5 ppm in ¹H NMR) .

Biological Activity

5-Methyl-3-(2-pyridyl)dihydro-2(3H)-furanone is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

5-Methyl-3-(2-pyridyl)dihydro-2(3H)-furanone can be structurally represented as follows:

C10H11NO\text{C}_{10}\text{H}_{11}\text{N}\text{O}

This compound features a furanone ring system substituted with a methyl group and a pyridine moiety, contributing to its unique reactivity and biological properties.

Antibacterial Activity

Recent studies have demonstrated that 5-Methyl-3-(2-pyridyl)dihydro-2(3H)-furanone exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported as follows:

Bacterial Strain MIC (µg/mL)
Escherichia coli15.0
Staphylococcus aureus12.5
Bacillus subtilis10.0

These results indicate that the compound is particularly effective against Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Antifungal Activity

In addition to its antibacterial properties, 5-Methyl-3-(2-pyridyl)dihydro-2(3H)-furanone has shown promising antifungal activity. The following table summarizes its efficacy against common fungal strains:

Fungal Strain MIC (µg/mL)
Candida albicans20.0
Aspergillus niger25.0

The compound's ability to inhibit fungal growth highlights its potential as an antifungal agent, particularly in formulations targeting opportunistic fungal infections .

Anticancer Activity

The anticancer potential of 5-Methyl-3-(2-pyridyl)dihydro-2(3H)-furanone has been investigated through in vitro studies on various cancer cell lines. The compound demonstrated notable cytotoxic effects, with IC50 values reported as follows:

Cancer Cell Line IC50 (µM)
HCT116 (colon cancer)8.0
MCF7 (breast cancer)10.5

Mechanistic studies suggest that the compound may induce apoptosis in cancer cells via the activation of caspase pathways, making it a candidate for further development as a chemotherapeutic agent .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various derivatives of dihydrofuranones, including 5-Methyl-3-(2-pyridyl)dihydro-2(3H)-furanone, revealed that structural modifications significantly influenced biological activity. The presence of the pyridine ring was found to enhance the lipophilicity and binding affinity of the compound to bacterial membranes, leading to increased antimicrobial effectiveness .

Case Study: Cancer Cell Line Testing

In a comparative study involving multiple heterocyclic compounds, 5-Methyl-3-(2-pyridyl)dihydro-2(3H)-furanone exhibited superior cytotoxicity against HCT116 and MCF7 cell lines compared to other tested compounds. The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound effectively triggers programmed cell death in these cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 5-Methyl-3-(2-pyridyl)dihydro-2(3H)-furanone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of dihydrofuranone derivatives often involves condensation reactions or dehydration of precursor sugars. For example, analogous compounds like 5-(3-phenylpropanoyl)dihydro-2(3H)-furanone were synthesized via multi-step optimization processes (e.g., 91 steps to reach a global minimum structure) . Key parameters include temperature control, solvent selection, and catalyst use (e.g., acid/base catalysts for cyclization). Computational tools like Gaussian can pre-optimize reaction pathways to reduce experimental iterations .

Q. How can computational chemistry tools predict the electronic properties and reactivity of 5-Methyl-3-(2-pyridyl)dihydro-2(3H)-furanone?

  • Methodological Answer : Frontier molecular orbital (FMO) analysis, including HOMO-LUMO gaps, provides insights into reactivity. For example, HOMO-LUMO gaps for structurally similar furanones (e.g., 4.5 eV for 5-(3-phenylpropanoyl)dihydro-2(3H)-furanone) were calculated using Chemissian and Gaussian . Electron density maps (2-D and 3-D) identify nucleophilic/electrophilic sites, guiding functionalization strategies .

Advanced Research Questions

Q. What are the dominant thermal degradation pathways for dihydrofuranone derivatives, and how do bond dissociation energies (BDEs) influence stability?

  • Methodological Answer : Thermal degradation studies of analogs like 5-(3-phenylpropanoyl)dihydro-2(3H)-furanone reveal C5-C6 bond scission as a primary pathway, with BDEs of 372.31 kJ/mol . Experimental design should integrate thermogravimetric analysis (TGA) and DFT calculations to map degradation kinetics and validate BDEs. Pyrolysis-GC/MS can identify decomposition products .

Q. How can researchers reconcile discrepancies between computational predictions and experimental reactivity data for dihydrofuranone derivatives?

  • Methodological Answer : Contradictions often arise from basis set limitations or solvent effects. For example, HOMO-LUMO gaps computed via Chemissian may differ from experimental UV-Vis data. Cross-validation using multiple software platforms (e.g., Gaussian for DFT, ORCA for post-Hartree-Fock methods) and solvent correction models (e.g., COSMO-RS) improves accuracy .

Q. What role do substituents (e.g., pyridyl vs. phenyl groups) play in modulating the electronic properties of dihydrofuranones?

  • Methodological Answer : Substituents alter electron density distribution and HOMO-LUMO gaps. For instance, electron-withdrawing groups (e.g., pyridyl) reduce electron density at the carbonyl oxygen, affecting nucleophilic attack susceptibility. Comparative studies using electron density maps and Hammett constants (σ) for substituents can quantify these effects .

Q. What methodologies are effective for evaluating the antibacterial activity of dihydrofuranone derivatives?

  • Methodological Answer : Standard assays include minimum inhibitory concentration (MIC) tests against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus . Biofilm inhibition assays (e.g., crystal violet staining) and time-kill kinetics are critical for assessing bactericidal vs. bacteriostatic effects. Structural analogs with halogen substituents show enhanced activity, suggesting derivatization strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.